N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide
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Overview
Description
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and an ethyl chain, which is further connected to a fluorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Ethyl Chain: The ethyl chain is introduced through an alkylation reaction using ethyl bromide or ethyl chloride.
Formation of the Fluorobenzamide Moiety: The final step involves the reaction of the substituted pyrazole with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound is used as a probe to study various biological processes and interactions.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-chlorobenzamide
- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-bromobenzamide
- N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-iodobenzamide
Uniqueness
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-10-9-11(17-18(10)2)7-8-16-14(19)12-5-3-4-6-13(12)15/h3-6,9H,7-8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNIYQJAHBUUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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